

Spectroscopic Analysis of Dimethyl-Bisphenol A: A Technical Guide

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Introduction

Dimethyl-bisphenol A, also known as Tetramethylbisphenol A (TMBPA), is a monomer used in the synthesis of various polymers, including polycarbonates and epoxy resins. Its chemical structure, 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, imparts specific properties to these materials. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and material characterization. This guide provides an in-depth analysis of **Dimethyl-Bisphenol A** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.

Chemical Structure

Caption: Chemical structure of 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Dimethyl-Bisphenol A**.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.18	Singlet	4H	Ar-H
4.39	Singlet	2H	Ar-OH
2.19	Singlet	12H	Ar-CH₃
1.58	Singlet	6H	-C(CH ₃) ₂ -

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
147.9	Quaternary	Ar-C-OH
142.1	Quaternary	Ar-C-C(CH ₃) ₂
128.5	Tertiary	Ar-CH
123.8	Quaternary	Ar-C-CH₃
41.8	Quaternary	-C(CH ₃) ₂ -
30.9	Primary	-C(CH ₃) ₂ -
17.2	Primary	Ar-CH₃

Table 3: IR Spectral Data[1]

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
3353	O-H stretch	Phenolic -OH
2955, 2921, 2863	C-H stretch	Methyl C-H
1604, 1487	C=C stretch	Aromatic ring

Table 4: Mass Spectrometry Data



m/z	Proposed Fragment
284	[M]+ (Molecular Ion)
269	[M - CH ₃] ⁺
149	[HOC ₆ H ₂ (CH ₃) ₂ C(CH ₃) ₂] ⁺
135	[HOC ₆ H ₂ (CH ₃) ₂ CH ₂] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **Dimethyl-Bisphenol A**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of Dimethyl-Bisphenol A.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.



- Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Dimethyl-Bisphenol A**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid **Dimethyl-Bisphenol A** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.



- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - Resolution: 4 cm⁻¹.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Dimethyl-Bisphenol A**.

Methodology:

- Sample Introduction:
 - Introduce a dilute solution of **Dimethyl-Bisphenol A** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization (Electron Ionization El for GC-MS):
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 200-250 °C.
- Mass Analysis:



- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500.
- Data Acquisition and Processing:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and major fragment ions.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of **Dimethyl-Bisphenol A**.

Caption: Proposed mass spectrometry fragmentation pathway for **Dimethyl-Bisphenol A** under electron ionization.

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References

- 1. CN110627622A Preparation method of high-purity tetramethyl bisphenol A Google Patents [patents.google.com]
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